

Physical and chemical properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

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An In-depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for this specific compound is limited, this guide consolidates available information and provides context based on related structures and general chemical principles.

Core Compound Information

IUPAC Name: **2-(4-chlorophenyl)thiazole-5-carboxylic acid**

CAS Number: 10800044

Molecular Formula: C₁₀H₆ClNO₂S

Molecular Weight: 239.68 g/mol

Chemical Structure:

Caption: Chemical structure of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**.

Physical and Chemical Properties

Quantitative data for **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** is not extensively available in the literature. The following tables summarize predicted values and data from closely related analogs.

Table 1: General Physical Properties

Property	Value	Source/Comment
Melting Point	268-269 °C	Experimental value for the closely related analog, 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.[1]
Boiling Point	Not available	Data not found in the searched literature.
Solubility	Not available	Expected to have low solubility in water and be soluble in organic solvents like DMSO and DMF.

Table 2: Calculated Physicochemical Properties

Property	Value	Source
XlogP	3.1	PubChem[2]
pKa	~3-4	Estimated based on the pKa of benzoic acid and the electron-withdrawing nature of the thiazole ring.

Spectral Data Interpretation

While experimental spectra for **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** are not readily available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

¹H NMR Spectroscopy

- Aromatic Protons (Chlorophenyl group): Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the chlorophenyl ring.
- Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.
- Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 160-175 ppm.
- Aromatic and Thiazole Carbons: Multiple signals for the aromatic carbons of the chlorophenyl ring and the carbons of the thiazole ring would appear in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

- O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
- C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid.
- C-N and C=N Stretches: Absorptions corresponding to the C-N and C=N bonds of the thiazole ring would be observed in the fingerprint region (below 1600 cm⁻¹).
- C-Cl Stretch: A stretch for the C-Cl bond is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed at m/z 239 (for ³⁵Cl) and 241 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation patterns would likely involve the loss

of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorophenyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** are not explicitly published. However, a general and widely used method for the synthesis of 2-aryl-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis.

General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure and would require optimization for the specific synthesis of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**.

Materials:

- 4-Chlorothiobenzamide
- Ethyl 3-bromo-2-oxopropanoate (or a similar α -haloketone with an ester group)
- Ethanol (or another suitable solvent)
- Base (e.g., sodium bicarbonate, pyridine)
- Hydrochloric acid
- Sodium hydroxide

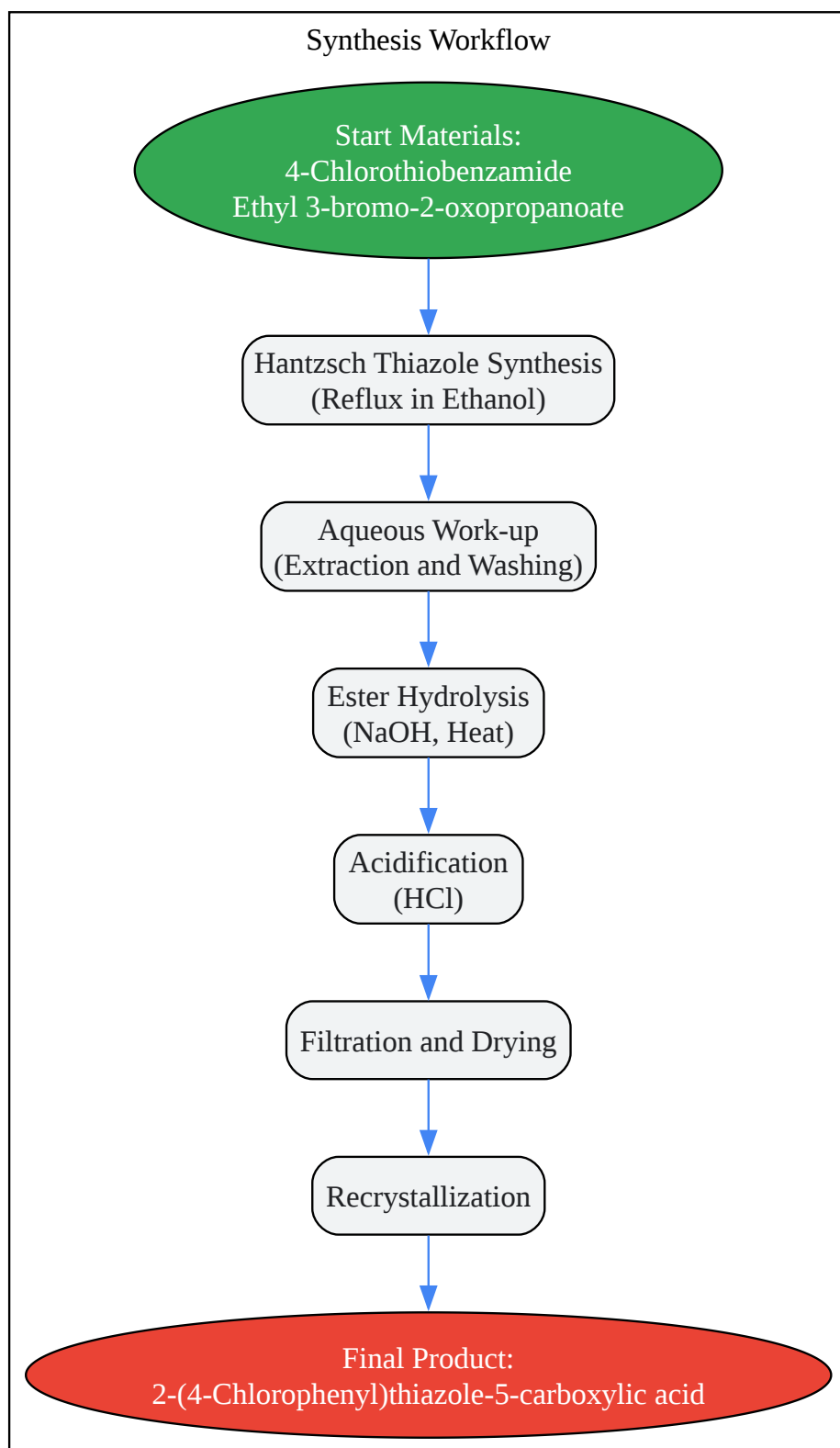
Procedure:

- **Thiazole Ring Formation:** 4-Chlorothiobenzamide is reacted with an equimolar amount of ethyl 3-bromo-2-oxopropanoate in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is

dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

- **Hydrolysis:** The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.
- **Acidification and Isolation:** After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid, to precipitate the **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**. The solid product is then collected by filtration, washed with water, and dried.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:



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Caption: Generalized workflow for the synthesis of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**.

Biological Activity and Signaling Pathways

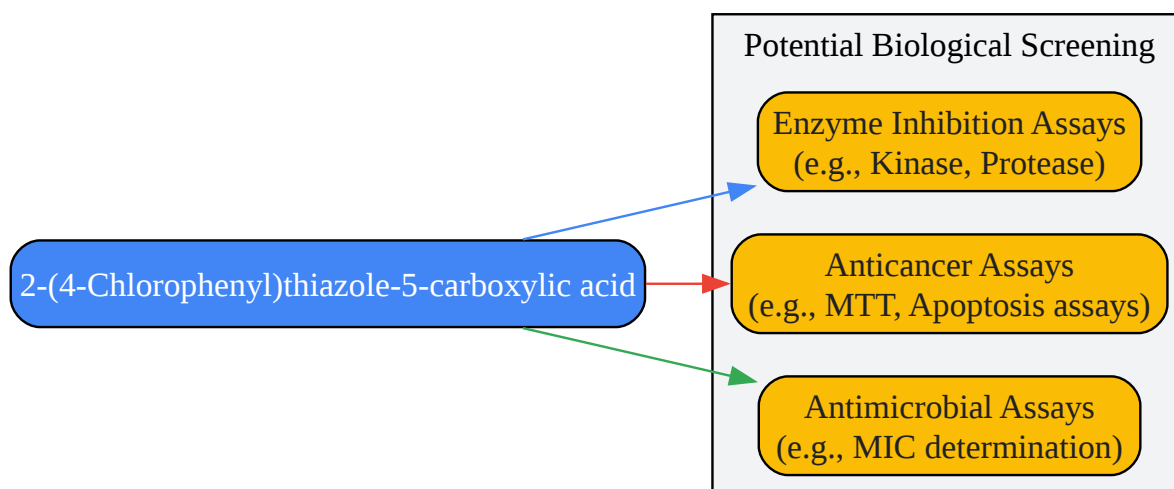
The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] However, no specific biological activity or involvement in signaling pathways has been reported for **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** itself.

Derivatives of 2-aminothiazole-5-carboxylic acid have been investigated as potential anti-tumor agents, with some showing antiproliferative effects on leukemia cells.[3] The biological activity of such compounds is highly dependent on the specific substituents on the thiazole ring and other parts of the molecule.

Potential Areas for Investigation

Given the structural alerts present in **2-(4-Chlorophenyl)thiazole-5-carboxylic acid**, it could be a candidate for screening in various biological assays.

Logical Relationship for Biological Screening:



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Caption: Potential screening pathways for biological activity.

Conclusion

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a molecule of interest for which detailed experimental data is currently scarce in publicly available literature. This guide has compiled the available predicted data and information from closely related compounds to provide a foundational understanding of its physical and chemical properties. The provided general synthesis protocol offers a starting point for its preparation. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities.

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References

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- 2. PubChemLite - 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid (C₁₀H₆ClNO₂S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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